molecular formula C7H4N2O2S B179026 2,1,3-Benzothiadiazole-4-carboxylic acid CAS No. 118514-40-2

2,1,3-Benzothiadiazole-4-carboxylic acid

Cat. No. B179026
M. Wt: 180.19 g/mol
InChI Key: ZGDGZMOKXTUMEV-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-4-carboxylic acid is a heterocyclic compound . It is a useful research chemical used as a reactant in the optimization of anthranilic sulfonamides and study of their activity as selective cholecystokinin-2 receptor antagonists .


Molecular Structure Analysis

The molecular structure of 2,1,3-Benzothiadiazole-4-carboxylic acid is represented by the empirical formula C7H4N2O2S . The SMILES string for this compound is OC(=O)c1cccc2nsnc12 .


Physical And Chemical Properties Analysis

2,1,3-Benzothiadiazole-4-carboxylic acid is a yellow solid . The molecular weight of this compound is 180.18 .

Scientific Research Applications

Coordination Chemistry and Crystal Engineering

Functionalized 2,1,3-benzothiadiazoles are utilized in coordination chemistry and crystal engineering. For instance, 4-amino-2,1,3-benzothiadiazole forms complexes with ZnCl2 and 4-nitro-2,1,3-benzothiadiazole. These complexes exhibit unique coordination to metal centers and have potential in the crystal engineering of organic solids (Bashirov et al., 2014).

Synthesis and Application in Plant Resistance

Carboxyl 1,2,3 benzothiadiazole (V), synthesized from p-acetaminobenzoic acid, is used as an inducer of systemic acquired resistance in plants (Chen Zhao, 2002).

Bromination Method for Synthesis

A method for brominating 2,1,3-benzothiadiazoles results in high yields of brominated derivatives, critical for various synthetic applications (Pilgram et al., 1970).

Photoluminescent Compounds and Light Technology

2,1,3-Benzothiadiazole (BTD) and derivatives are significant in the chemistry of photoluminescent compounds, notably in organic light-emitting diodes, solar cells, and other light technology applications (Neto et al., 2013).

Molecular Organization in Optoelectronic Devices

Derivatives of 2,1,3-benzothiadiazole are valuable in thin-film optoelectronic devices. Understanding their molecular association patterns enhances the effectiveness of these devices (Langis-Barsetti et al., 2017).

Pharmaceutical Patent Applications

Benzothiadiazole derivatives have been documented in pharmaceutical patents, highlighting their potential in various medical treatments, although specific therapeutic applications are not detailed in this context (Habernickel, 1999).

Luminescent Materials with Carbazole Moieties

The synthesis of luminescent materials based on 2,1,3-benzothiadiazole with carbazole moieties has shown improved optical properties and thermostability, indicating potential in various optical applications (Tao et al., 2011).

Safety And Hazards

The safety information for 2,1,3-Benzothiadiazole-4-carboxylic acid indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - H318 . The precautionary statements include P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

Relevant Papers The relevant papers on 2,1,3-Benzothiadiazole-4-carboxylic acid include a theoretical study on photophysical properties of 2,1,3-benzothiadiazole-based star-shaped molecules .

properties

IUPAC Name

2,1,3-benzothiadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDGZMOKXTUMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383577
Record name 2,1,3-benzothiadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzothiadiazole-4-carboxylic acid

CAS RN

3529-57-5
Record name 2,1,3-benzothiadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-benzothiadiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JD Ruiz Perez - 2019 - kops.uni-konstanz.de
Die Entdeckung und Entwicklung neuer Materialen hat die Geschichte der Menschheit seit jeher entscheidend geprägt. Das Streben nach immer neuen Innovationen führt zu stetig …
Number of citations: 2 kops.uni-konstanz.de
JDR Perez - 2019 - kops.uni-konstanz.de
Die Entdeckung und Entwicklung neuer Materialen hat die Geschichte der Menschheit seit jeher entscheidend geprägt. Das Streben nach immer neuen Innovationen führt zu stetig …
Number of citations: 2 kops.uni-konstanz.de
A Pinhas, H Ahmed, D Ramasubbu - … Dentistry: Making a …, 2023 - books.google.com
Before describing the links between decontamination and sustainability, we will briefly define a few terms. Decontamination experts please move to Sect. 7.3. This chapter focusses on …
Number of citations: 0 books.google.com
B Duane, N Armstrong, S Harford, Viviana… - … Dentistry: Making a …, 2023 - Springer
This chapter explores the environmental impact of the decontamination processes we use within the dental care setting. Surprisingly, the highest environmental impact of …
Number of citations: 0 link.springer.com
F Scientific - 2019
Number of citations: 3

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